molecular formula C19H15ClN2O4 B11960481 N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853329-17-6

N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B11960481
CAS No.: 853329-17-6
M. Wt: 370.8 g/mol
InChI Key: ICMDPWZLWQWWPX-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with a chlorophenyl group, a nitrophenyl group, and a furan ring. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide: Similar structure with a different position of the nitro group.

    N-(2-Chlorophenyl)-3-(5-(3-aminophenyl)furan-2-yl)propanamide: Similar structure with an amine group instead of a nitro group.

Uniqueness

N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to its specific combination of functional groups and their positions, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

853329-17-6

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H15ClN2O4/c20-16-6-1-2-7-17(16)21-19(23)11-9-15-8-10-18(26-15)13-4-3-5-14(12-13)22(24)25/h1-8,10,12H,9,11H2,(H,21,23)

InChI Key

ICMDPWZLWQWWPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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